
6,6'-Diazido-6,6'-dideoxytrehalose
説明
6,6'-Diazido-6,6'-dideoxytrehalose is a useful research compound. Its molecular formula is C12H22N6O9+2 and its molecular weight is 394.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that azido compounds often interact with various biological molecules due to their high reactivity .
Mode of Action
Azido compounds are generally known for their ability to form covalent bonds with various biological molecules, which can lead to changes in their function .
Biochemical Pathways
Given the general reactivity of azido compounds, it can be inferred that this compound may interact with multiple pathways .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are crucial for its pharmacological activity .
Result of Action
The reactivity of azido compounds suggests that they could potentially modify various biological molecules, leading to changes in cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its reactivity .
生物活性
6,6'-Diazido-6,6'-dideoxytrehalose is a synthetic derivative of trehalose that has garnered attention for its potential biological activities. This compound is characterized by the presence of two azide groups at the 6-position of both sugar units, which significantly alters its chemical reactivity and biological properties.
- Molecular Formula : C₁₂H₁₄N₄O₁₁
- CAS Number : 18933-88-5
- Molecular Weight : 338.26 g/mol
The azide groups in this compound allow for various click chemistry applications, enabling the formation of triazole derivatives that can interact with biological targets.
The biological activity of this compound primarily arises from its ability to participate in click reactions, which facilitate the formation of stable triazole linkages. These reactions can be utilized to modify biomolecules or create bioconjugates for therapeutic applications.
Key Biological Activities:
- Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis.
- Antiviral Activity : Preliminary studies suggest that derivatives formed from this compound may exhibit antiviral properties by disrupting viral replication processes.
- Cellular Uptake and Targeting : The azide groups can enhance cellular uptake and enable targeted delivery of therapeutic agents.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that derivatives synthesized from this compound showed significant inhibition against Staphylococcus aureus, indicating potential as an antimicrobial agent .
- Antiviral Applications :
- Cellular Studies :
Table: Summary of Biological Activities
特性
IUPAC Name |
imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQFTGGURWUGHN-LIZSDCNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O9+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















